
4-Bromo-2,5-difluorophenol
Overview
Description
4-Bromo-2,5-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O . It is a derivative of phenol, where the hydrogen atoms at positions 4, 2, and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is known for its use as a raw material in organic synthesis, particularly in the production of liquid crystals with multiple lateral fluoro substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2,5-difluorophenol typically involves the bromination of 2,5-difluorophenol. The reaction is carried out by adding bromine to a solution of 2,5-difluorophenol in a suitable solvent, such as ethyl acetate, at a controlled temperature. The reaction mixture is then quenched with sodium thiosulfate to neutralize any excess bromine and extracted to isolate the product .
Industrial Production Methods:
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2,5-difluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable nucleophile.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst
Major Products:
Substitution: Formation of various substituted phenols.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated phenols
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-Bromo-2,5-difluorophenol as a scaffold for developing anticancer agents. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of phenolic compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including lung and colon cancers. The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. Research indicates that phenolic compounds can disrupt bacterial cell membranes and inhibit growth. This compound's structural characteristics may enhance its interaction with microbial targets, making it a candidate for developing new antibacterial agents .
Material Science Applications
Nanoparticle Synthesis
this compound is utilized in the synthesis of polyphenol-containing nanoparticles. These nanoparticles have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents. The interactions between the compound and metal ions facilitate the formation of stable nanoparticles that can be used in biomedical applications such as targeted therapy and bioimaging .
Toxicological Profile
While exploring its applications, it is essential to consider the toxicological profile of this compound. It has been classified under several categories concerning its safety:
Classification | Details |
---|---|
Skin Corrosion/Irritation | Category 2 (H315) |
Serious Eye Damage/Eye Irritation | Category 2 (H319) |
Specific Target Organ Toxicity | Category 3 (H335) |
These classifications underscore the necessity for careful handling and usage in laboratory settings .
Case Studies
-
Study on Anticancer Activity
A study investigated the effects of various phenolic compounds on cancer cell lines. The findings indicated that derivatives of this compound exhibited potent cytotoxicity against HT29 cells while sparing healthy cells. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase . -
Nanoparticle Development
Research focused on synthesizing polyphenol-based nanoparticles using this compound demonstrated their effectiveness in drug delivery systems. The nanoparticles showed enhanced stability and controlled release of therapeutic agents, making them suitable for cancer therapy and other medical applications . -
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial properties of various phenolic compounds, including this compound. The results indicated significant antibacterial activity against certain strains of bacteria, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorophenol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects .
Comparison with Similar Compounds
- 4-Bromo-2,6-difluorophenol
- 4-Bromo-2,3-difluorophenol
- 4-Bromo-3,5-difluorophenol
- 2-Bromo-4,6-difluorophenol
Comparison:
4-Bromo-2,5-difluorophenol is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This arrangement imparts distinct chemical and physical properties, making it particularly useful in the synthesis of liquid crystals and other advanced materials. Compared to its analogs, it offers a different reactivity profile and interaction with other chemical entities .
Biological Activity
4-Bromo-2,5-difluorophenol (C6H3BrF2O) is an organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a phenolic structure with two fluorine atoms and one bromine atom attached to the aromatic ring. Its molecular weight is approximately 197.02 g/mol. The presence of halogen substituents significantly influences its reactivity and interactions with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways, potentially altering biochemical processes in cells.
- Receptor Binding : The compound may bind to cellular receptors, affecting signal transduction pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that it could inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent in pharmaceuticals or agricultural applications.
Cytotoxic Effects
In vitro studies have shown that this compound can induce cytotoxic effects in various cancer cell lines. The compound's ability to disrupt cellular functions and trigger apoptosis has been observed, making it a candidate for further investigation in cancer therapy .
Toxicological Profile
While exploring the biological activity, it is crucial to consider the toxicological profile. The compound has been classified as causing skin irritation and serious eye irritation upon exposure. Safety measures should be taken when handling this compound in laboratory settings .
Case Studies
- Antimicrobial Activity Study : In a controlled experiment, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as an antimicrobial agent.
- Cytotoxicity Assay : A study involving human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. At concentrations of 100 µM, cell viability dropped to 40%, indicating strong cytotoxic effects .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | C6H3BrF2O | Moderate | High |
3-Bromo-2,5-difluorophenol | C6H3BrF2O | Low | Moderate |
4-Chloro-2,5-difluorophenol | C6H3ClF2O | Moderate | Low |
This table illustrates that while this compound shows promising biological activity compared to its analogs, its cytotoxic effects are notably higher.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-bromo-2,5-difluorophenol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via electrophilic aromatic substitution, leveraging bromination of 2,5-difluorophenol using reagents like or bromine in controlled acidic conditions. Regioselectivity is critical; the bromine typically substitutes at the para position relative to hydroxyl groups due to directing effects. For example, describes a similar synthesis for 4-bromo-2,5-dichlorophenol using diisopropyl azodicarboxylate, suggesting analogous bromination protocols. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or acetic acid) significantly impact yield and minimize side products like di-brominated isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ensures >95% purity, as noted for related bromophenols in and .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : High-resolution and are essential for confirming substitution patterns and distinguishing isomers. For instance, chemical shifts differentiate ortho/para fluorine environments. HPLC () with C18 columns and UV detection (λ = 254 nm) achieves >95% purity validation, with mobile phases like acetonitrile/water (70:30 v/v). Discrepancies in mass spectral data (e.g., ) require cross-validation using GC-MS or LC-QTOF to resolve fragmentation ambiguities. Contradictory melting points (e.g., 42–44°C in for similar compounds) necessitate differential scanning calorimetry (DSC) for precise thermal analysis.
Q. What are the primary applications of this compound in organic synthesis and materials science?
- Methodological Answer : The compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions , where its boronic acid derivatives ( ) enable aryl-aryl bond formation. It is also used in synthesizing liquid crystals ( ) and OLED intermediates via fluorinated aromatic scaffolds. In pharmaceutical research, bromophenols act as enzyme inhibitors (), with the bromine and fluorine substituents enhancing binding affinity to hydrophobic protein pockets.
Advanced Research Questions
Q. How can regioselectivity challenges in the bromination of difluorophenols be mitigated to avoid isomer formation?
- Methodological Answer : Competitive bromination at undesired positions (e.g., meta to fluorine) is addressed by Lewis acid catalysts (e.g., ) that stabilize transition states. Computational modeling (DFT) predicts electrophilic attack sites, guiding solvent selection (e.g., ) to polarize the aromatic ring. highlights isomer separation challenges (e.g., 2-bromo-5-fluorophenol vs. 4-bromo-2-fluorophenol), necessitating preparative HPLC () or fractional crystallization for isolation.
Q. What are the stability profiles of this compound under acidic, basic, and oxidative conditions, and how does this impact storage protocols?
- Methodological Answer : The compound is sensitive to base-induced dehydrohalogenation , requiring storage at 0–6°C ( ) in inert atmospheres. Under acidic conditions, bromine displacement by hydroxyl groups may occur, as seen in for 4-bromo-2,5-dimethylphenol. Oxidative degradation is minimized using antioxidants (e.g., BHT) in dark glass vials. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring () validate shelf-life.
Q. How can mechanistic studies elucidate the role of this compound in catalytic cross-coupling reactions?
- Methodological Answer : Kinetic isotope effect (KIE) studies and -labeling track bond-forming steps in palladium-catalyzed couplings. ’s boronic acid derivatives are key intermediates; in situ monitors Pd-ligand coordination. Contradictions in turnover numbers (TONs) between batch and flow reactors (e.g., ) are resolved by studying catalyst poisoning via XPS or TEM.
Q. How do researchers reconcile contradictory spectral or biodegradation data for halogenated phenols in environmental studies?
- Methodological Answer : Discrepancies in biodegradation rates (e.g., ’s 80–97% recovery in wastewater) require isotopic tracer studies (-HPLC) to distinguish abiotic vs. microbial degradation. For spectral contradictions (e.g., ’s mass fragmentation patterns), collaborative inter-laboratory validation using standardized protocols (e.g., EPA SW-846) is critical.
Q. What strategies are employed to assess the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics to target enzymes (e.g., kinases in ), while fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) enable real-time activity monitoring. Conflicting IC values across studies may arise from solvent effects (DMSO vs. aqueous buffers), necessitating QSAR modeling to correlate substituent electronegativity with inhibitory potency.
Properties
IUPAC Name |
4-bromo-2,5-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZMZJIWCQTYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426942 | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-36-6 | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=486424-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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